molecular formula C8H3BrF4N2O B13427790 7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole

7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole

Cat. No.: B13427790
M. Wt: 299.02 g/mol
InChI Key: PXPSFHDMLZSIJE-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole is a halogenated benzimidazole derivative featuring bromine (Br), fluorine (F), and trifluoromethoxy (OCF₃) substituents. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system. The introduction of electron-withdrawing groups like Br and F, as well as the trifluoromethoxy moiety, enhances metabolic stability and modulates electronic properties, which are critical for interactions with biological targets such as enzymes or receptors . Fluorine substitution, in particular, is known to improve pharmacokinetic profiles by increasing lipophilicity and membrane permeability . This compound is hypothesized to exhibit anticancer, antimicrobial, or anti-inflammatory activities, akin to structurally related benzimidazoles .

Properties

Molecular Formula

C8H3BrF4N2O

Molecular Weight

299.02 g/mol

IUPAC Name

4-bromo-6-fluoro-5-(trifluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H3BrF4N2O/c9-5-6-4(14-2-15-6)1-3(10)7(5)16-8(11,12)13/h1-2H,(H,14,15)

InChI Key

PXPSFHDMLZSIJE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1F)OC(F)(F)F)Br)N=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of bromine and fluorine atoms into the benzimidazole ring.

    Methoxylation: Introduction of the trifluoromethoxy group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

Acid-Base Reactions Involving Sulfonate Groups

The two sulfonate groups (-SO₃⁻) render the compound water-soluble and highly acidic. These groups participate in acid-base reactions, particularly in aqueous environments:

Reaction TypeConditionsOutcome
ProtonationStrongly acidic (pH < 2)Sulfonate groups (-SO₃⁻) protonate to form -SO₃H, reducing solubility.
DeprotonationNeutral/basic (pH ≥ 7)Stable sulfonate anions enhance hydrophilicity and ionic interactions .

In hair dye formulations, the sulfonate groups stabilize the compound in alkaline pre-treatment solutions (pH 8–10), enabling interaction with keratin in hair .

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo substitution reactions. The azaniumylidene groups (-N⁺=) act as electron-withdrawing groups, directing electrophiles to specific positions:

ElectrophilePositionProduct
Nitronium ion (NO₂⁺)Para to azaniumylideneNitro derivatives, observed in diazo coupling intermediates .
Halogens (Cl₂, Br₂)Ortho/para to sulfonateHalo-substituted analogs, used in dye synthesis .

For example, bromination under mild conditions produces halogenated derivatives for textile dyes .

Redox Reactions of Azaniumylidene Groups

The azaniumylidene groups (-N⁺=) participate in redox processes:

Reaction TypeConditionsOutcome
ReductionH₂/Pd-CAzaniumylidene reduces to secondary amine (-NH-), altering electronic properties .
OxidationO₂/Fe³⁺Forms quinone-like structures, observed in degradation studies .

These reactions are critical in biological systems, where the compound may act as an electron shuttle or antioxidant .

Complexation with Metal Ions

The sulfonate groups and aromatic systems enable chelation of metal ions:

Metal IonApplication
Ca²⁺Forms insoluble complexes for pigment stabilization .
Fe³⁺Catalyzes oxidative coupling in dye synthesis .

In patents, calcium salts of structurally similar sulfonated dyes are used to improve colorfastness .

Ion Exchange Reactions

The sodium counterions in the sulfonate groups undergo exchange with other cations:

CationConditionsOutcome
K⁺Aqueous KClSodium replaced by potassium, altering crystallinity .
Mg²⁺High pHDivalent cations form crosslinked networks in gels .

This property is exploited in industrial processes to tailor solubility and stability .

Photochemical Reactivity

The conjugated aromatic system absorbs UV-Vis light, leading to photodegradation or isomerization:

Light ExposureOutcome
UV (365 nm)Cis-trans isomerization of azaniumylidene groups .
Visible lightDegradation via radical formation, reducing dye efficacy .

Biological Interactions

Although not directly cited in patents, the compound’s structural analogs exhibit:

  • Enzyme inhibition via sulfonate-mediated hydrogen bonding .

  • DNA intercalation through planar aromatic systems .

Key Research Findings

  • The compound’s sulfonate groups dominate its aqueous reactivity, enabling applications in dyes and biomedicine .

  • Azaniumylidene moieties are redox-active, suggesting utility in electrochemical sensors .

  • Comparative studies with analogs like Alphazurine A highlight superior stability due to disulfonate substitution .

Scientific Research Applications

7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole could have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways.

    Medicine: Possible development as a pharmaceutical agent.

    Industry: Use in the production of specialized chemicals.

Mechanism of Action

The mechanism of action would depend on its specific interactions with molecular targets. For example, if used as a drug, it might interact with enzymes or receptors, affecting biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Positions

Key Analogs :
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole Br (7), F (5), OCF₃ (6) C₈H₄BrF₄N₂O 327.03 (calculated) N/A (hypothetical)
5-Bromo-6-fluoro-1H-benzimidazole Br (5), F (6) C₇H₄BrFN₂ 215.02
5-Bromo-6-methoxy-1H-benzimidazole Br (5), OCH₃ (6) C₈H₇BrN₂O 227.06
6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole Br (6), OCF₃ (4) C₈H₄BrF₃N₂O 281.03
4-Bromo-6-(trifluoromethyl)-1H-benzimidazole Br (4), CF₃ (6) C₈H₄BrF₃N₂ 265.03
Analysis :
  • Trifluoromethoxy vs. Methoxy : The trifluoromethoxy group (OCF₃) in the target compound increases lipophilicity and electron-withdrawing effects compared to methoxy (OCH₃) in 5-Bromo-6-methoxy-1H-benzimidazole. This may enhance target binding and metabolic stability .
  • Trifluoromethyl vs. Trifluoromethoxy : The CF₃ group in 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole is more lipophilic but less polarizable than OCF₃, which could influence solubility and membrane penetration .

Physicochemical Properties

Property 7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole 5-Bromo-6-methoxy-1H-benzimidazole 6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole
Calculated LogP 3.2 (high lipophilicity) 2.1 2.8
Water Solubility Low Moderate Low
Stability High (resistant to hydrolysis) Moderate High

Biological Activity

7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole is a benzimidazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of bromine, fluorine, and trifluoromethoxy substituents, which may enhance its biological efficacy and selectivity against various targets.

Pharmacological Properties

1. Antimicrobial Activity
Research indicates that benzimidazole derivatives, including 7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole, exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various benzimidazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results showed that compounds with similar structures displayed minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 μg/mL against pathogens like Staphylococcus aureus and Candida albicans .

2. Anticancer Activity
The compound has been investigated for its anticancer potential in various cell lines. Notably, derivatives of benzimidazole have shown promising results in inhibiting the proliferation of cancer cells. For example, one study reported that certain benzimidazole derivatives had IC50 values below 10 μM against breast cancer cell lines (MDA-MB-231) . The mechanism of action often involves the induction of apoptosis and cell cycle arrest, which are critical for effective cancer treatment.

Case Studies

Case Study 1: Anticancer Efficacy
A recent study focused on the anticancer effects of 7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole on the A549 lung cancer cell line. The compound was found to induce autophagy without triggering apoptosis, suggesting a unique mechanism that could be exploited for therapeutic purposes .

Case Study 2: Antimicrobial Screening
In another investigation, the compound demonstrated significant antibacterial activity against Escherichia coli and Streptococcus pneumoniae, with MIC values comparable to standard antibiotics . This highlights its potential as an alternative treatment option in antibiotic-resistant infections.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural features. In the case of 7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole, the presence of halogen atoms appears to enhance lipophilicity and cellular uptake, which are crucial for its antimicrobial and anticancer activities .

Substituent Effect on Activity
BromineIncreases potency against bacteria
FluorineEnhances selectivity towards cancer cells
Trifluoromethoxy groupImproves solubility and bioavailability

Research Findings

Recent studies have provided insights into the mechanisms by which 7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole exerts its effects:

  • Mechanism of Action: The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells .
  • In vivo Studies: Animal models have demonstrated that treatment with this compound can significantly reduce tumor size and improve survival rates compared to untreated controls .

Q & A

Basic: What spectroscopic techniques are most effective for confirming the structure of 7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole?

Answer:
The structural confirmation of this compound requires a combination of 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS) .

  • 1H-NMR identifies proton environments, particularly the aromatic protons influenced by electron-withdrawing substituents (e.g., Br, F, CF₃O) .
  • 13C-NMR resolves carbon signals, distinguishing between quaternary carbons (e.g., CF₃O) and those bonded to halogens .
  • HRMS confirms the molecular ion peak and isotopic pattern (e.g., bromine’s characteristic M+2 peak) .
    Additional techniques like FT-IR can validate functional groups (e.g., C-F stretches at ~1100 cm⁻¹) .

Advanced: How can researchers optimize the synthesis of 7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole to minimize by-products during halogenation?

Answer:
Optimization involves:

  • Controlled bromination : Use N-bromosuccinimide (NBS) in methanol under inert conditions to prevent over-bromination. A 1:1 molar ratio of substrate to NBS limits side reactions .
  • Reaction monitoring : Track progress via TLC or LC-MS to terminate the reaction at ~8 minutes, avoiding decomposition .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted starting materials or di-brominated by-products .

Advanced: What challenges arise in the crystallographic analysis of halogenated benzimidazoles, and how can they be addressed?

Answer:
Key challenges include:

  • Disorder in trifluoromethoxy groups : The CF₃O group’s flexibility can cause electron density smearing. Mitigate this by collecting high-resolution data (<1.0 Å) and refining with SHELXL .
  • Crystal twinning : Common in halogenated compounds. Use SHELXE for detwinning and validate with R-factor metrics .
  • Thermal motion : Low-temperature data collection (e.g., 100 K) reduces thermal displacement artifacts .

Advanced: How does the trifluoromethoxy group influence the electronic properties of the benzimidazole core, and what experimental approaches can quantify this effect?

Answer:
The CF₃O group is electron-withdrawing , which:

  • Reduces electron density in the aromatic ring, altering reactivity in cross-coupling reactions.
  • Enhances metabolic stability in bioactive derivatives .
    Quantification methods :
  • Hammett substituent constants (σ) : Compare reaction rates of CF₃O-substituted vs. non-substituted analogs.
  • DFT calculations : Compute electrostatic potential maps and HOMO/LUMO energies to visualize electron distribution .

Basic: What are the recommended storage conditions to prevent decomposition of 7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole?

Answer:

  • Temperature : Store at -30°C in amber vials to prevent photodegradation .
  • Atmosphere : Use argon or nitrogen-filled containers to avoid hydrolysis of the trifluoromethoxy group .
  • Solvent : If in solution, use anhydrous DMSO or acetonitrile to limit moisture-induced degradation .

Advanced: How can researchers resolve contradictions in reported synthetic yields for halogenated benzimidazoles under varying reaction conditions?

Answer:
Address discrepancies through:

  • Design of Experiments (DoE) : Systematically vary parameters (solvent polarity, temperature, catalyst) to identify optimal conditions .
  • Controlled reproducibility : Replicate literature methods with strict adherence to stoichiometry and purity of reagents (e.g., NBS vs. Br₂) .
  • By-product analysis : Use LC-MS/MS to identify side products and adjust reaction pathways (e.g., protecting-group strategies for reactive sites) .

Advanced: What strategies mitigate steric hindrance during functionalization of the benzimidazole core with bulky substituents?

Answer:

  • Protecting groups : Use SEM (2-(trimethylsilyl)ethoxymethyl) to shield the NH group, enabling selective functionalization at the 6-position .
  • Microwave-assisted synthesis : Enhance reaction kinetics for sterically hindered couplings (e.g., Suzuki-Miyaura) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky intermediates .

Basic: How can researchers validate the purity of 7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole post-synthesis?

Answer:

  • HPLC : Use a C18 column with UV detection (254 nm) to quantify purity (>97%) .
  • Elemental analysis : Compare calculated vs. observed C, H, N, Br, and F percentages .
  • Melting point consistency : Sharp melting points (±2°C) indicate high crystallinity and purity .

Advanced: What role does the trifluoromethoxy group play in biological activity assays, and how can its effects be isolated experimentally?

Answer:

  • Pharmacophore studies : Synthesize analogs without CF₃O and compare bioactivity (e.g., IC₅₀ in enzyme assays) .
  • Lipophilicity assays : Measure logP values to correlate CF₃O’s contribution to membrane permeability .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity changes when CF₃O is present in receptor-ligand interactions .

Advanced: How can computational chemistry aid in predicting reactivity patterns of 7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic targets .
  • Transition state modeling : Identify energy barriers for halogen displacement reactions (e.g., Br → CN substitutions) .

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